molecular formula C11H13N3O B15310223 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B15310223
M. Wt: 203.24 g/mol
InChI Key: XACDYXPAKLEQTC-UHFFFAOYSA-N
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Description

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridinone moiety, and an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-[1-[(3-amino-2-oxopyridin-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C11H13N3O/c12-6-5-11(3-4-11)8-14-7-1-2-9(13)10(14)15/h1-2,7H,3-5,8,13H2

InChI Key

XACDYXPAKLEQTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=CC=C(C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Typical reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetate: Similar structure but with an acetate group instead of an acetonitrile group.

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)ethanol: Contains an ethanol group instead of an acetonitrile group.

    2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)amine: Features an amine group in place of the acetonitrile group.

Uniqueness

2-(1-((3-Amino-2-oxopyridin-1(2h)-yl)methyl)cyclopropyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(1-((3-Amino-2-oxopyridin-1(2H)-yl)methyl)cyclopropyl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to an acetonitrile moiety and an amino-oxopyridine structure. Its chemical formula is C10H12N4OC_{10}H_{12}N_4O, and it has been noted for its solubility in organic solvents, which is crucial for its bioavailability in pharmacological applications.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study found that related pyridine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195Bacillus mycoides
Compound D0.0048C. albicans

Antifungal Activity

The compound's antifungal activity has also been explored, with findings indicating effectiveness against various fungal strains. For example, MIC values against Candida albicans were reported as low as 0.0048 mg/mL, showcasing its potential as an antifungal agent .

Table 2: Antifungal Activity

CompoundMIC (mg/mL)Target Fungi
Compound E0.0048C. albicans
Compound F0.039Fusarium oxysporum

Anticancer Activity

The anticancer properties of the compound have been investigated through various in vitro studies. One notable study demonstrated that related thiazole-bearing compounds exhibited significant cytotoxic effects on cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the pyridine ring enhanced the cytotoxicity.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound GA-431<10
Compound HHT29<5
Compound IJurkat<15

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a related compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Anticancer Properties : A laboratory study evaluated the effects of the compound on human cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways, leading to cell death in a dose-dependent manner.

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